molecular formula C8H10N2O4 B12447319 2,4-Dimethoxy-5-nitroaniline

2,4-Dimethoxy-5-nitroaniline

Cat. No.: B12447319
M. Wt: 198.18 g/mol
InChI Key: NIBOYIIQDGHVMA-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-5-nitroaniline (CAS: Not explicitly provided in evidence, but structurally inferred) is a nitroaniline derivative featuring methoxy groups at the 2- and 4-positions and a nitro group at the 5-position. This compound belongs to a class of aromatic amines widely used as intermediates in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its reactivity is influenced by the electron-withdrawing nitro group and electron-donating methoxy substituents, which modulate its electrophilic substitution behavior.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

2,4-dimethoxy-5-nitroaniline

InChI

InChI=1S/C8H10N2O4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,9H2,1-2H3

InChI Key

NIBOYIIQDGHVMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethoxy-5-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2,4-dimethoxyaniline. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of 2,4-Dimethoxy-5-nitroaniline often involves large-scale nitration reactions. The process requires precise control of reaction parameters, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-5-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products Formed

    Reduction: The major product formed is 2,4-dimethoxy-5-phenylenediamine.

    Substitution: Depending on the substituent introduced, various derivatives of 2,4-dimethoxy-5-nitroaniline can be synthesized.

Scientific Research Applications

2,4-Dimethoxy-5-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is utilized in enzyme screening assays, particularly for arylamine N-acetyltransferase.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-5-nitroaniline involves its interaction with molecular targets such as enzymes. For example, in enzyme screening assays, it acts as a substrate for arylamine N-acetyltransferase, allowing researchers to study the enzyme’s activity and specificity. The nitro group and methoxy groups play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The electron-donating methoxy group at position 2 in 2-methoxy-5-nitroaniline increases electron density at the para position, favoring nucleophilic substitution. In contrast, 5-methoxy-2-nitroaniline exhibits reversed substituent positions, altering reactivity patterns .
  • Methyl Substitution : 4-Methoxy-5-methyl-2-nitroaniline’s methyl group adds steric bulk, which may reduce solubility but improve thermal stability .

Biological Activity

2,4-Dimethoxy-5-nitroaniline (DMNA) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article delves into its biological activity, exploring its synthesis, potential therapeutic applications, and environmental impact.

Chemical Structure and Properties

2,4-Dimethoxy-5-nitroaniline has the following chemical formula: C8H10N2O4. The structure consists of a nitro group (-NO2) and two methoxy groups (-OCH3) attached to an aniline backbone. This configuration is crucial for its biological activity.

Synthesis of 2,4-Dimethoxy-5-nitroaniline

The synthesis of DMNA typically involves the nitration of 2,4-dimethoxyaniline using a mixture of nitric acid and sulfuric acid. The reaction can be represented as follows:

C6H4(OCH3)2+HNO3C6H3(OCH3)2(NO2)+H2O\text{C}_6\text{H}_4(\text{OCH}_3)_2+\text{HNO}_3\rightarrow \text{C}_6\text{H}_3(\text{OCH}_3)_2(\text{NO}_2)+\text{H}_2\text{O}

This process yields DMNA along with water as a byproduct. The efficiency and yield of this reaction can be influenced by various factors including temperature and concentration of the reagents.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of DMNA. It has been shown to exhibit activity against various bacterial strains. For instance, a concentration of 5 mg/mL was tested against bacteria such as Bacillus cereus and Staphylococcus aureus, demonstrating significant growth inhibition in certain cases .

Bacterial Strain Inhibition Concentration (mg/mL) Activity Observed
Bacillus cereus5Yes
Staphylococcus aureus5Yes
Pectobacterium carotovorum5Yes

Anticancer Potential

The compound's structural similarity to known kinase inhibitors suggests potential anticancer activity. Specifically, it serves as a precursor in the synthesis of Osimertinib, an EGFR tyrosine kinase inhibitor used in cancer therapy . Studies indicate that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Environmental Impact

In environmental contexts, DMNA is a product of the biodegradation of more complex nitroaromatic compounds such as 2,4-dinitroanisole (DNAN). Research indicates that under anaerobic conditions, DNAN undergoes reductive transformation to form DMNA among other products . This transformation is significant for assessing the ecological impact of munitions in soil environments.

Case Studies

  • Biotransformation in Soil : A study evaluated the biotransformation rates of DNAN in various soil types under aerobic and anaerobic conditions. It was found that DMNA is one of the primary metabolites formed during anaerobic degradation processes . The presence of organic carbon significantly influenced the transformation rates.
  • Antimicrobial Testing : In another study focusing on antimicrobial properties, DMNA was tested against several pathogens. Results indicated that while some concentrations were ineffective, higher concentrations led to substantial inhibition of bacterial growth .

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